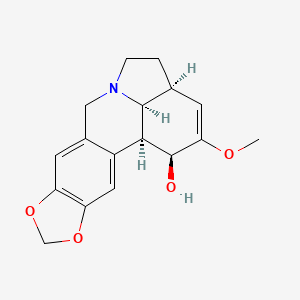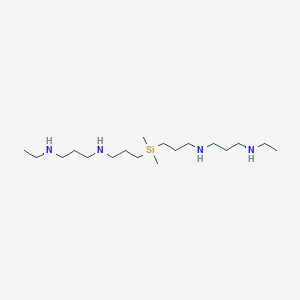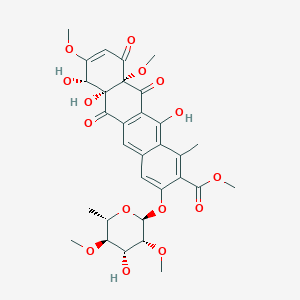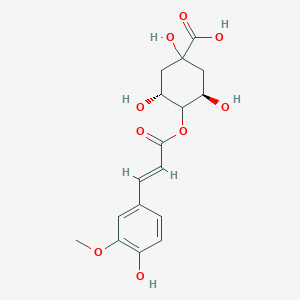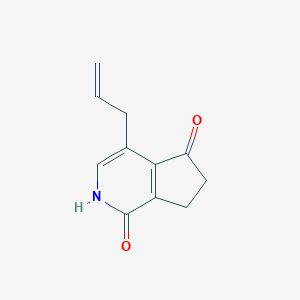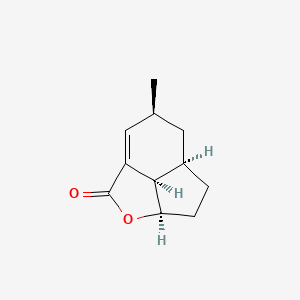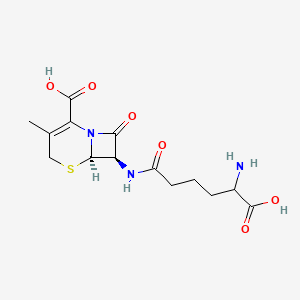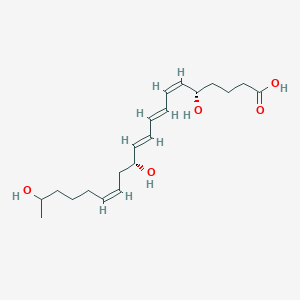
19-Hydroxy-ltb4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-hydroxyleukotriene B4 is a leukotriene that is leukotriene B4 carrying an additional hydroxy substituent at position 19. It has a role as a mouse metabolite and a rat metabolite. It is a leukotriene, a long-chain fatty acid, a triol, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 19-hydroxyleukotriene B4(1-).
Applications De Recherche Scientifique
Metabolism and Role in Inflammation
19-Hydroxy-ltb4 is metabolized by cytochrome P450 enzymes, particularly those in the CYP4F subfamily, which are believed to play a significant role in the regulation of inflammation. CYP4F6 converts Leukotriene B4 (LTB4) into 19-hydroxy-LTB4 and 18-hydroxy-LTB4, suggesting a potential modulating effect on inflammatory responses in various organs including the lung and brain (Bylund et al., 2003).
Inhibitor Development for LTA4 Hydrolase
19-Hydroxy-ltb4 is related to LTB4, whose production is the final step in the biosynthesis of this potent chemoattractant. Inhibitors of LTA4 hydrolase, which catalyzes this step, have been developed as potential treatments for inflammatory diseases. This underscores the importance of understanding 19-hydroxy-ltb4 metabolism in the context of inflammation and immune responses (Penning et al., 2000).
Role in Immune Response and Disease
LTB4, which is closely related to 19-hydroxy-ltb4, is a key mediator in various inflammatory diseases. Understanding the metabolism of LTB4, including its conversion to 19-hydroxy-ltb4, could provide insights into the mechanisms of diseases like arthritis, dermatitis, and chronic obstructive pulmonary disease. This is relevant for the development of targeted therapies against these conditions (Haeggström, 2004).
Potential in Cancer Therapy
The metabolism of LTB4 to compounds like 19-hydroxy-ltb4 has implications in cancer therapy. LTA4H, involved in the production of LTB4, has been identified as a potential target for cancer prevention and therapy, especially in cancers associated with chronic inflammation (Chen et al., 2004).
Implications in Cardiovascular Disease
The LTB4 and its related metabolites, including 19-hydroxy-ltb4, are implicated in cardiovascular diseases. In particular, the LTB4-BLT1 axis and the cysteinyl LTs-CysLT1/2 axis are involved in chronic inflammatory diseases such as atherosclerosis. This suggests the potential role of 19-hydroxy-ltb4 in such pathologies and its significance in the development of cardiovascular therapies (Sasaki & Yokomizo, 2019).
Propriétés
Nom du produit |
19-Hydroxy-ltb4 |
|---|---|
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(5S,6Z,8E,10E,12R,14Z)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17?,18-,19-/m1/s1 |
Clé InChI |
XZKUIIFETKOPRD-VUKNTZOFSA-N |
SMILES isomérique |
CC(CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
SMILES canonique |
CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Synonymes |
19-hydroxy-LTB4 5,12,19-trihydroxy-6,8,10,14-eicosatetraenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
